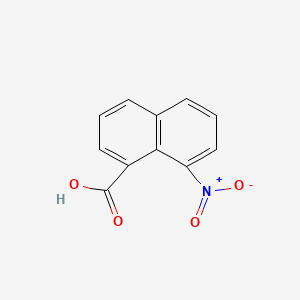

8-Nitro-1-naphthoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

8-nitronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMKVLABRYGBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176689 | |

| Record name | 1-Naphthalenecarboxylic acid, 8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-13-9 | |

| Record name | 8-Nitro-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenecarboxylic acid, 8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2216-13-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxylic acid, 8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Strategic Approaches for the Synthesis of 8-Nitro-1-naphthoic Acid

Alternative Synthetic Routes to this compound and its Isomers

Conversion from 3-Nitro-1,8-naphthoic Anhydride (B1165640) via Selective Decarboxylation

One potential pathway begins with a nitrated derivative of naphthalic anhydride. The synthesis of 3-nitro-1,8-naphthalic anhydride is a well-established process, typically achieved by the nitration of 1,8-naphthalic anhydride using a nitrating agent like sodium nitrate (B79036) in concentrated sulfuric acid. mdpi.com This reaction can yield the 3-nitro isomer in high purity after recrystallization.

The subsequent step requires the selective removal of one of the carbonyl groups from the anhydride ring to form a single carboxylic acid. This transformation is a type of decarboxylation. While the direct decarboxylation of 3-nitro-1,8-naphthalic anhydride to this compound is not extensively detailed in the provided search results, a similar process has been described for a related compound. In the degradation pathway of acenaphthylene (B141429) by Rhizobium sp., naphthalene-1,8-dicarboxylic acid is formed and subsequently has one carboxyl group removed to yield 1-naphthoic acid. researchgate.net This suggests that a selective mono-decarboxylation of the nitrated dicarboxylic acid (formed by opening the anhydride ring) could be a viable, though challenging, synthetic step.

Reaction Overview

| Reactant | Key Transformation | Intermediate/Product |

|---|

Ester Hydrolysis Pathways

Ester hydrolysis, also known as saponification when carried out under basic conditions, is a fundamental method for generating carboxylic acids. masterorganicchemistry.comchemguide.co.uk This pathway presupposes the synthesis of an ester of this compound.

The process typically involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521) (NaOH) solution. chemguide.co.ukyoutube.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling an alkoxide ion and forming the carboxylic acid. masterorganicchemistry.comyoutube.com In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt. masterorganicchemistry.com A final acidification step is required to protonate the salt and yield the final this compound. masterorganicchemistry.com This method is generally efficient and the reactions are typically irreversible, which helps to drive the reaction to completion. masterorganicchemistry.comchemguide.co.uk

A specific example involves the hydrolysis of a dicarboxylate ester. Dibutyl 3-bromo-6-nitronaphthalene-1,8-dicarboxylate is synthesized by first treating 3-bromo-6-nitro-1,8-naphthalic anhydride with potassium hydroxide (KOH) in water, followed by reaction with 1-bromobutane. mdpi.com A similar hydrolysis approach could be applied to an ester of this compound.

General Saponification Reaction

| Reactant | Reagents | Products |

|---|

Oxidation of Methyl Naphthalene (B1677914) Derivatives

The oxidation of alkylated aromatic compounds is a common route to aromatic carboxylic acids. In this context, a suitable precursor would be a methylnaphthalene derivative that can be oxidized and nitrated. The oxidation of 1,8-dimethylnaphthalene (B165263) (1,8-DMN) has been studied, yielding products such as 1-hydroxymethyl-8-methylnaphthalene, 8-methyl-1-naphthaldehyde, and 1,8-naphthalide. nih.govresearchgate.net 1,8-naphthalide is a cyclized product of 8-hydroxymethyl-1-naphthoic acid, indicating that the methyl group can be successfully oxidized to a carboxylic acid function. nih.govresearchgate.net

Similarly, other methylnaphthalenes can be oxidized to their corresponding naphthoic acids. stackexchange.com For instance, 2-methylnaphthalene (B46627) can be oxidized to 2-naphthoic acid using catalysts like Co-Mn-Br. researchgate.net A plausible, though multi-step, synthesis could therefore involve the oxidation of 8-methyl-1-naphthalenemethanol (or a related derivative) to 8-methyl-1-naphthoic acid, followed by a regioselective nitration at the 8-position. The challenge lies in controlling the nitration to occur at the desired position, as the carboxylic acid group is a deactivating meta-director, while the methyl group is an activating ortho-, para-director.

Bromination Followed by Substitution Reactions

This strategy involves the introduction of a bromine atom onto the naphthalene ring, which can then be substituted or used to facilitate the formation of the carboxylic acid group. Aromatic bromination can be achieved using reagents like N-bromosuccinimide (NBS) in an acidic medium such as concentrated sulfuric acid or trifluoroacetic acid. organic-chemistry.org For example, 3-nitro-1,8-naphthalic anhydride can be brominated using NBS in sulfuric acid. mdpi.com

A potential pathway could start with the bromination of naphthalene, followed by nitration. The resulting bromo-nitro-naphthalene could then be converted to the target acid. One method to convert the bromine to a carboxylic acid is through the formation of a Grignard reagent, followed by reaction with carbon dioxide. The preparation of α-naphthoic acid from α-bromonaphthalene via a Grignard reagent and carbon dioxide is a well-documented procedure. orgsyn.org

Alternatively, a nucleophilic aromatic substitution could be employed. The presence of an electron-withdrawing nitro group on the ring can activate an adjacent halide to substitution. msu.edu Another approach involves the hydrolysis of a nitrile. 1-Naphthoic acid can be prepared by the hydrolysis of 1-naphthonitrile (B165113) with sodium hydroxide. prepchem.com Therefore, a synthetic sequence could involve preparing an appropriate bromo-nitronaphthalene, converting the bromine to a nitrile group, and then hydrolyzing the nitrile to the carboxylic acid.

Example Pathway via Grignard Reagent

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | Bromo-nitronaphthalene | Mg, ether | Bromo-nitro-naphthylmagnesium bromide |

Nitration of 1-Naphthoic Acid and Isomer Separation

The direct nitration of 1-naphthoic acid presents a straightforward, albeit challenging, route to the desired product. 1-Naphthoic acid can be synthesized through various means, including the oxidation of 1-methylnaphthalene (B46632) or the carboxylation of naphthalene using a Lewis acid catalyst and carbon dioxide. google.com It can also be prepared via the hydrolysis of 1-naphthonitrile. prepchem.com

When 1-naphthoic acid is subjected to nitration, a mixture of isomers is typically formed. The carboxyl group (-COOH) is a deactivating and meta-directing substituent, while the naphthalene ring system's reactivity leads to substitution on both rings. The primary products of nitration are the 5-nitro- and this compound isomers. The separation of these isomers is a significant challenge due to their similar chemical and physical properties, often requiring meticulous purification techniques such as fractional crystallization or chromatography.

Synthesis via Acenaphthene (B1664957) Nitration and Subsequent Oxidation

Acenaphthene serves as an accessible starting material for naphthalic acid derivatives. The oxidation of acenaphthene can produce acenaphthenequinone, which can be further oxidized to 1,8-naphthalic anhydride using various oxidizing agents and catalysts. orgsyn.orgresearchgate.netnih.gov

To obtain the desired 8-nitro product, the nitration step could theoretically be performed on acenaphthene prior to oxidation. Nitration of acenaphthene would yield nitroacenaphthene (B13971515). Subsequent oxidation of the five-membered ring of nitroacenaphthene would then break it open to form a dicarboxylic acid derivative, which upon selective decarboxylation, would yield the final product. The key to this pathway is the regioselectivity of the initial nitration and the conditions of the subsequent oxidative cleavage, which must preserve the nitro group while forming the carboxylic acid function at the correct positions.

Advanced Synthetic Considerations and Challenges

The synthesis of this compound is accompanied by several challenges, primarily stemming from the structure of the naphthalene core and the interaction between the substituents.

A major consideration is the significant steric strain between the nitro and carboxylic acid groups located in the peri positions (1 and 8). nih.gov This steric hindrance can lead to unusual chemical reactivity. For instance, derivatives of this compound have been shown to undergo unexpected rearrangement reactions under mild conditions, where the strain promotes the fragmentation of the aromatic ring. nih.gov This inherent instability must be managed during synthesis and subsequent reactions.

Another significant challenge is controlling the regioselectivity during electrophilic substitution reactions like nitration and bromination. The naphthalene ring has multiple non-equivalent positions, and directing a new substituent to the desired location, especially in the presence of other directing groups, can be difficult. This often results in the formation of isomeric mixtures that are difficult to separate, as seen in the direct nitration of 1-naphthoic acid. nih.gov

Finally, the choice of reagents and reaction conditions is critical. Harsh conditions, such as high temperatures or strong oxidizing agents, can lead to undesired side reactions, including over-oxidation or decomposition of the starting materials or products, particularly given the strained nature of the target molecule. orgsyn.orgnih.gov

Optimization of Nitration Processes for Industrial Production

For industrial-scale production, optimizing the nitration of 1-naphthoic acid is crucial to maximize the yield of the desired 8-nitro isomer and minimize the formation of byproducts, primarily 5-nitro-1-naphthoic acid. Key parameters that are controlled include:

Temperature: The reaction is typically conducted at low temperatures, between 0–5°C, to control the reaction rate and reduce the formation of unwanted isomers.

Acid Ratio: An optimal molar ratio of nitric acid to sulfuric acid, generally 1:2, is maintained to ensure a high concentration of the nitronium ion (NO₂⁺), the active electrophile in the reaction.

Reaction Time: A reaction time of 3 to 5 hours is generally sufficient for the complete conversion of the starting material.

| Parameter | Optimized Condition | Purpose |

| Temperature | 0–5°C | Minimize byproduct formation (e.g., 5-nitro-1-naphthoic acid) |

| Acid Ratio (HNO₃:H₂SO₄) | 1:2 (molar) | Ensure optimal nitronium ion (NO₂⁺) concentration |

| Reaction Time | 3–5 hours | Achieve complete conversion of 1-naphthoic acid |

Purification Challenges and Yield Optimization

The primary challenge in the synthesis of this compound lies in its separation from the 5-nitro isomer, which is often formed as a significant byproduct. The similar physical properties of these isomers make purification by standard crystallization techniques difficult.

Yields for the direct nitration of 1-naphthoic acid can reach up to 85-90% under optimized conditions. However, the presence of impurities can complicate downstream applications. In some cases, to circumvent the direct nitration of 1-naphthoic acid and the subsequent purification issues, a multi-step synthesis starting from 1-acetylnaphthalene is employed. This method involves nitration followed by oxidation to yield this compound.

Steric Strain Effects on Synthetic Feasibility

The peri-positioning of the nitro and carboxylic acid groups in this compound results in significant steric strain, which profoundly influences its reactivity and the feasibility of certain synthetic transformations.

This compound is notably resistant to standard Fischer-Speier esterification methods. The steric hindrance created by the bulky nitro group adjacent to the carboxylic acid group impedes the approach of an alcohol molecule to the carbonyl carbon, thus making the formation of an ester challenging under these conditions.

Similarly, the formation of the corresponding acid chloride from this compound is also hindered. While the synthesis of 5-chloro-8-nitro-1-naphthoyl chloride has been reported, it often requires specific conditions and can be accompanied by side reactions. nih.gov For instance, treatment of the related 8-bromo-1-naphthoic acid with thionyl chloride can lead to halogen exchange, yielding the chloro derivative. nih.gov

Interestingly, the steric strain in this compound and its derivatives facilitates nucleophilic substitution at the nitro group, a reaction not typically observed in its less hindered isomers. The methyl ester of this compound is particularly susceptible to this reaction. Under basic hydrolysis conditions, the nitro group can be displaced by nucleophiles like hydroxyl groups. This unusual reactivity is attributed to the release of steric strain in the transition state of the substitution reaction.

Chemical Reactivity and Mechanistic Investigations

Transformation of the Nitro Group in 8-Nitro-1-naphthoic Acid

The nitro group of this compound is a key site for chemical transformations, including various reduction reactions and, under certain conditions, nucleophilic substitution.

The reduction of the nitro group is a common transformation, leading to various valuable derivatives. The choice of reducing agent and reaction conditions dictates the final product.

Catalytic hydrogenation is a method employed for the reduction of nitro compounds. acsgcipr.org For naphthalene (B1677914) derivatives, catalysts such as Raney nickel or noble metals like palladium are often used. google.comlookchem.com While specific studies on the catalytic hydrogenation of this compound to 8-amino-1-naphthoic acid are not extensively detailed in the provided results, the reduction of related nitro-naphthalene compounds is well-established. For instance, the reduction of 1-nitro-8-naphthalenecarbonitrile using iron and hydrochloric acid yields the corresponding amine. smolecule.com Catalytic hydrogenation of nitro groups on the naphthalene ring is a standard procedure to obtain the corresponding amino derivatives. smolecule.comresearchgate.net

A noteworthy reaction of this compound occurs when it is treated with zinc powder in acetic acid. nih.govnih.gov Instead of simple reduction to the amine, this reaction yields 2-methylnaphtho[1,2-d]oxazole-9-carboxylic acid. nih.govacs.org This transformation is a condensation product formed between a reduction intermediate of the nitro group and the acetic acid solvent. nih.govacs.org The reaction is believed to proceed through a nitrenium/carbocation ion mechanism, which is facilitated by the release of steric strain between the groups at the 1- and 8-positions. nih.govnih.gov This type of intramolecular cyclization highlights the unusual reactivity imparted by the sterically crowded peri-substituents. nih.gov

Table 1: Zinc-Acetic Acid Reduction of this compound

| Reactant | Reagents | Product | Mechanism Note |

|---|

The significant steric strain in 1,8-disubstituted naphthalenes has been harnessed in the development of protecting groups for amines. acs.orgchemistryviews.org The 5-chloro-8-nitro-1-naphthoyl (NNap) group, derived from a related naphthoic acid, serves as an efficient protecting group. acs.orgresearchgate.net The deprotection step is achieved under mild reductive conditions, such as with zinc in acetic acid. chemistryviews.org

The mechanism involves the reduction of the 8-nitro group to an amino group. This newly formed amine then readily attacks the adjacent amide carbonyl at the 1-position. acs.org This intramolecular cyclization forms a stable five-membered lactam, releasing the protected amine in high yield. acs.orgchemistryviews.org This strategy is effective due to the release of the substantial steric tension between the peri substituents upon cyclization. acs.orgresearchgate.net

Table 2: Reductive Deprotection using the NNap Group

| Protected Amine | Deprotection Reagents | Key Intermediate | Result |

|---|

While nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups ortho or para to a leaving group, the nitro group in certain this compound derivatives can be displaced. masterorganicchemistry.com Attempts to hydrolyze the methyl ester of this compound under basic conditions result in substantial substitution of the nitro group. acs.org Furthermore, the reaction of this compound with thionyl chloride (SOCl₂) to form the acid chloride can lead to the formation of 8-chloro-1-naphthoic acid as a major product, demonstrating the displacement of the nitro group by a chloride ion. acs.org

Reduction Reactions of the Nitro Moiety

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound also exhibits reactivity that is heavily influenced by the adjacent nitro group. The steric hindrance between the peri-substituents makes some standard carboxylic acid reactions challenging. acs.org For example, the compound is resistant to Fischer-Speier esterification, a common method for converting carboxylic acids to esters using an alcohol and an acid catalyst. acs.orglibretexts.org

The formation of the acyl chloride using reagents like thionyl chloride or oxalyl chloride is a critical step for further derivatization. nih.govlibretexts.org However, as mentioned, this reaction can be complicated by the nucleophilic substitution of the nitro group, yielding 8-chloro-1-naphthoic acid. acs.org Despite these challenges, the carboxylic acid can be converted to amides. This typically involves first forming the more reactive acyl chloride, which can then react with an amine. acs.orglibretexts.org For instance, 5-chloro-8-nitro-1-naphthoyl chloride is used to protect amines by forming a sterically hindered amide. acs.orgchemistryviews.org

Rearrangement Reactions and Structural Dynamics

The inherent strain in 1,8-disubstituted naphthalenes like this compound can trigger unusual rearrangements and dynamic structural changes.

Remarkably, the steric strain between the nitro and carboxylic acid groups in derivatives of this compound can lead to the disruption of the naphthalene core's aromaticity under mild conditions. nih.govacs.orgresearchgate.netnih.gov This phenomenon underscores the powerful influence of steric repulsion in overcoming the stability of an aromatic system. nih.gov

A significant rearrangement occurs when a highly strained naphtho oxazinium intermediate, derived from this compound, is treated with water. nih.govacs.orgresearchgate.netnih.govacs.org This induces the fragmentation of a Csp²–Csp² bond within the aromatic ring, leading to the formation of a conjugated aldehyde. nih.govacs.orgresearchgate.netnih.govacs.org This reaction proceeds at mild temperatures, between 0 and 20 °C, highlighting the low activation barrier for this unusual transformation. nih.gov

The formation of a naphtho oxazinium intermediate is a key step in the observed rearrangement. nih.govacs.orgresearchgate.netnih.govacs.org This strained cyclic species is generated from the this compound derivative and is highly reactive. nih.gov Although unstable, characterization of this intermediate has been possible. High-resolution mass spectrometry of a related intermediate, naphtho oxazine (B8389632) chloride, showed a molecular formula of C₁₄H₁₀NO₅S⁺, and its IR spectrum displayed a broad band at 1728 cm⁻¹, inconsistent with an acid chloride structure. nih.gov

Mechanistic Elucidation of Derived Products

The reduction of this compound with zinc and acetic acid yields 2-methylnaphtho[1,2-d]oxazole-9-carboxylic acid. acs.orgnih.gov This product is a result of a condensation reaction between an intermediate formed from the reduction of the nitro group and acetic acid. acs.orgnih.gov This transformation is believed to proceed through a common nitrenium/carbocation ion mechanism. acs.orgresearchgate.net This proposed mechanism is analogous to the formation of aristoxazole from aristolochic acid I. acs.orgresearchgate.net Molecular orbital calculations have confirmed a similar conformation of the nitro and carboxyl groups in both this compound and aristolochic acid I, supporting the likelihood of a shared mechanistic pathway. researchgate.net

Computational Chemistry in Reaction Mechanism Validation

Computational chemistry provides powerful tools for understanding and validating the complex reaction pathways and structural properties of molecules like this compound.

Density Functional Theory (DFT) has been employed to investigate and confirm the mechanisms of reactions involving this compound and related structures. nih.govrsc.org In one study, the significant steric strain between the peri-substituted nitro and carboxylic acid groups in a derivative of this compound was found to cause an unexpected rearrangement under mild conditions. nih.gov This reaction involved the disruption of the naphthalene ring's aromaticity and the fragmentation of a Csp²–Csp² bond. nih.gov DFT studies were instrumental in confirming the proposed mechanism for this unusual transformation, which proceeds through a highly strained naphtho oxazinium intermediate. nih.gov

Furthermore, DFT methods are broadly used to characterize the structural and energetic aspects of reactions in naphthoic acids. rsc.org For example, calculations have been used to determine reaction barriers and elucidate the role of solvent molecules in moderating reaction pathways for nucleophilic aromatic substitution on the naphthalene core. rsc.org Time-dependent DFT (TD-DFT) has also been utilized to study the electronically excited states of related compounds like 1-nitronaphthalene, providing insight into the photophysical pathways that can influence reactivity. acs.orgresearchgate.net

Molecular orbital (MO) calculations have been crucial in establishing the structural similarities that underpin the related reactivity of this compound and aristolochic acid I. researchgate.netacs.org These calculations confirmed that the conformation of the nitro and carboxyl groups in this compound is similar to that in aristolochic acid I. researchgate.netacs.org This conformational similarity, particularly the spatial arrangement of the reactive peri-substituents, is a key factor in their analogous chemical behavior and the proposal of a common activation mechanism via a cyclic nitrenium ion. researchgate.net

Beyond direct conformational analysis, MO-derived properties are used to predict the reactivity and biological activity of nitronaphthalenes. nih.gov Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help identify sites for electrophilic or nucleophilic attack and are correlated with the mutagenicity of these compounds. nih.gov

| Computational Method | Application for this compound & Related Compounds | Key Finding/Purpose |

| Density Functional Theory (DFT) | Validation of reaction mechanisms. nih.gov | Confirmed an unusual rearrangement pathway driven by steric strain. nih.gov |

| Time-Dependent DFT (TD-DFT) | Study of electronically excited states. acs.org | Characterized photophysical pathways relevant to reactivity. acs.org |

| Molecular Orbital (MO) Calculations | Conformational analysis. researchgate.net | Confirmed similar conformation of nitro and carboxyl groups between this compound and aristolochic acid I. researchgate.netacs.org |

Derivatives and Functionalization

Synthesis and Characterization of Amino-Naphthoic Acid Derivatives

The conversion of 8-nitro-1-naphthoic acid into its amino derivatives is a critical step in the synthesis of various heterocyclic compounds. This section details the reduction of the nitro group and the subsequent cyclization to form naphthostyril.

Conversion of this compound to 8-Amino-1-naphthoic Acid

The reduction of this compound is a common method for preparing 8-amino-1-naphthoic acid. google.com This transformation is a key step in the synthesis of various dyes and other complex organic molecules. chemicalbook.com

An alternative approach to synthesizing 8-amino-1-naphthoic acid and its derivatives involves the amination of 8-halogen-1-naphthoic acids. For instance, treating an 8-halogen-1-naphthoic acid with an aminating agent under heat and pressure can yield a mixture of 8-amino-1-naphthoic acid and naphthostyril. google.com The use of a copper catalyst, such as copper dust or a copper salt, can facilitate this reaction. google.com

For example, dissolving 5 parts of 8-bromo-1-naphthoic acid in 12 parts of 30% ammonia (B1221849) and heating the solution under pressure for 2 to 5 hours results in the formation of the corresponding amino acid. google.com The efficiency of this reaction can vary from 90 to 97% of the theoretical value. google.com

Naphthostyril Formation from 8-Amino-1-naphthoic Acid

Naphthostyril, also known as 1,8-naphtholactam, is an important intermediate in the production of various dyes. google.com It can be obtained from 8-amino-1-naphthoic acid. When a solution containing 8-amino-1-naphthoic acid is acidified with hydrochloric acid while boiling, naphthostyril separates out as yellow-greenish acicular crystals upon cooling. google.com The product obtained through this method is nearly pure, with a melting point of 179-181°C. google.com

The formation of either 8-amino-1-naphthoic acid or naphthostyril can be controlled by the acidification conditions. Acidifying the solution with acetic acid will yield 8-amino-1-naphthoic acid. google.com

| Precursor | Reagents | Product(s) | Yield |

| 8-halogen-1-naphthoic acid | Aminating agent, heat, pressure, copper catalyst | 8-Amino-1-naphthoic acid and Naphthostyril | 90-97% |

| 8-Amino-1-naphthoic acid | Boiling with hydrochloric acid | Naphthostyril | Nearly pure |

| 8-Amino-1-naphthoic acid | Acidification with acetic acid | 8-Amino-1-naphthoic acid | - |

Naphthoxazole Derivatives

The reactivity of this compound also allows for the synthesis of more complex heterocyclic structures like naphthoxazoles. These compounds are of interest due to their structural relationship to naturally occurring compounds.

Synthesis of 2-Methylnaphtho[1,2-d]oxazole-9-carboxylic Acid

The reduction of this compound with zinc and acetic acid leads to the formation of 2-methylnaphtho[1,2-d]oxazole-9-carboxylic acid. researchgate.netfigshare.comacs.orgaminer.orgacs.org This reaction is noteworthy as the naphthoxazole is a condensation product formed between an intermediate from the reduction of this compound and acetic acid. researchgate.netfigshare.comacs.orgacs.org The formation of this compound is believed to occur through a nitrenium/carbocation ion mechanism, which releases the steric strain between the functional groups at the 1 and 8 positions. researchgate.netfigshare.comacs.orgnih.gov

Analogues to Aristoxazole

The synthesized 2-methylnaphtho[1,2-d]oxazole-9-carboxylic acid is considered a lower homologue of aristoxazole. researchgate.netfigshare.comacs.orgacs.org Aristoxazole is a similar condensation product formed from aristolochic acid I and acetic acid. researchgate.netfigshare.comacs.orgacs.org The common mechanistic pathway proposed for the formation of both these oxazoles suggests a potential link to the mechanisms involved in the formation of DNA adducts by aristolochic acids. researchgate.netfigshare.comacs.orgacs.org

| Precursor | Reagents | Product | Key Feature |

| This compound | Zinc, Acetic acid | 2-Methylnaphtho[1,2-d]oxazole-9-carboxylic acid | Lower homologue of aristoxazole |

| Aristolochic acid I | Acetic acid | Aristoxazole | Naturally occurring analogue |

Halogenated Derivatives and Their Reactivity

The introduction of halogens onto the naphthalene (B1677914) ring of this compound creates derivatives with distinct reactivity, providing pathways for further functionalization.

A notable reaction is the displacement of the nitro group in this compound by thionyl halides. This reaction yields 8-chloro- and 8-bromo-naphthoic acids, demonstrating the reactivity of the nitro group at the 8-position due to the significant steric strain. rsc.org

Further halogenation can also occur. For example, the chlorination of this compound with thionyl halides can produce 8-chloro-1-naphthoic acid, but can also lead to the formation of 5,8-dichloro-1-naphthoic acid as a byproduct. In contrast, electrophilic chlorination of 8-chloro-1-naphthoic acid proceeds readily under mild acidic conditions.

Halogenated naphthoic acids, such as 8-iodo-1-naphthoic acid, are also valuable intermediates. The iodine atom in 8-iodo-1-naphthoic acid can be substituted by other functional groups through nucleophilic substitution reactions, allowing for the synthesis of a variety of derivatives.

| Starting Material | Reagent(s) | Product(s) |

| This compound | Thionyl halides (e.g., SOCl₂) | 8-Chloro-1-naphthoic acid, 5,8-dichloro-1-naphthoic acid (byproduct) |

| This compound | Thionyl halides | 8-Bromo-naphthoic acid |

| 8-Chloro-1-naphthoic acid | Electrophilic chlorinating agent | Further chlorinated derivatives |

Synthesis of 5-Chloro-8-nitro-1-naphthoic Acid and its Chloride

The synthesis of targeted derivatives of this compound often requires a strategic, multi-step approach to achieve the desired substitution pattern. The preparation of 5-chloro-8-nitro-1-naphthoic acid and its corresponding acyl chloride, 5-chloro-8-nitro-1-naphthoyl chloride (NNapCl), serves as a key example.

The synthesis commences with the commercially available 1-naphthoic acid. acs.org A direct nitration of this starting material is not feasible for the desired product, as the reaction preferentially occurs at the C-5 position. acs.org To circumvent this, the C-5 position is first blocked by bromination. acs.org Following the blocking step, nitration can be successfully directed to the C-8 position. Subsequent removal of the bromine and introduction of a chlorine atom at the C-5 position leads to the formation of 5-chloro-8-nitro-1-naphthoic acid. researchgate.net This acid is then converted to its more reactive acid chloride form, NNapCl, which is instrumental in subsequent functionalization reactions. acs.orgx-mol.com

Reactivity in Amine Protection Strategies

The 5-chloro-8-nitro-1-naphthoyl (NNap) group, derived from 5-chloro-8-nitro-1-naphthoic acid, has been developed as an efficient and selective protective group for amines. acs.orgrsc.org The protection of an amine is achieved by reacting it with 5-chloro-8-nitro-1-naphthoyl chloride (NNapCl), typically under mild Schotten-Baumann conditions or with an auxiliary amine, to form a sterically stressed amide. acs.orgresearchgate.net This reaction proceeds in high yields, generally exceeding 86%. researchgate.netnih.gov

The key to the NNap group's utility lies in the deprotection step. The significant steric tension between the peri-substituents at the C-1 and C-8 positions of the naphthalene ring facilitates the removal of the protecting group under gentle reducing conditions. researchgate.netnih.gov The reduction of the 8-nitro group to an 8-amino group initiates a spontaneous intramolecular cyclization. acs.org This process involves the newly formed amine at C-8 attacking the amide carbonyl at C-1, leading to the formation of a stable five-membered lactam and the release of the protected amine. acs.org This deprotection strategy is highly effective, with various reducing agents yielding the deprotected amine in excellent yields. researchgate.net

The NNap protective group has proven successful in dipeptide synthesis and the protection of amino alcohols. researchgate.netnih.gov Notably, it demonstrates selectivity for the ε-amino group of lysine, highlighting its potential in complex peptide chemistry. acs.orgresearchgate.net

Table 1: Deprotection of N-(n-octyl)-5-chloro-8-nitro-1-naphthamide

| Reagent/Conditions | Yield |

|---|---|

| Zn/AcOH; 60 °C, 10 min | 95% researchgate.net |

| H₂/Pd(C)/AcOEt; 20 °C, 12 h | 90% researchgate.net |

Advanced Functionalization for Complex Molecular Architectures

The strategic functionalization of naphthoic acid derivatives provides access to intricate polycyclic systems, such as benzanthrones. Modern catalytic methods have enabled efficient and step-economical pathways to these valuable molecular scaffolds.

Palladium-Catalyzed Benzocyclization with Diaryliodonium Salts

A powerful method for constructing benzanthrone (B145504) derivatives involves a palladium-catalyzed cascade reaction of α-naphthoic acids with diaryliodonium salts. acs.orgnih.gov This process combines a C8-arylation with an intramolecular Friedel-Crafts acylation in a single pot. acs.orgresearchgate.net The reaction leverages the synergistic action of a palladium catalyst and a strong acid to form two new bonds efficiently. acs.orgnih.gov This step-economical protocol is tolerant of various substrates, providing a molecular library for developing functional polycyclic compounds. acs.orgepa.gov

Annulation of 8-Aryl-1-naphthoic Acid Derivatives

An alternative and rapid strategy for synthesizing benzanthrone frameworks is the annulation of 8-aryl-1-naphthoic acid derivatives. rsc.orgrsc.org This approach is typically a two-step process. First, a Suzuki-Miyaura coupling is performed to introduce an aryl group at the 8-position of a suitably functionalized 1-naphthoic acid derivative, such as methyl 8-bromo-5-methoxy-1-naphthoate. rsc.orgresearchgate.net The resulting 8-aryl-1-naphthoic acid derivative then undergoes an intramolecular Friedel-Crafts acylation promoted by a Lewis acid like boron tribromide (BBr₃). rsc.orgrsc.org This BBr₃-promoted annulation proceeds under mild conditions and demonstrates tolerance to a variety of substrates, affording the desired benzanthrones in moderate to good yields. rsc.orgresearchgate.net

Synthesis of Benzanthrones

Benzanthrones, a class of polycyclic aromatic ketones, are valuable compounds with applications in dyes and functional materials. rsc.orgresearchgate.net Their synthesis can be efficiently achieved through the cyclization of 8-aryl-1-naphthoic acid precursors.

Two primary modern strategies for this transformation are:

Palladium-Catalyzed Cascade: This one-pot reaction utilizes a palladium catalyst to directly couple a 1-naphthoic acid with a diaryliodonium salt, which acts as the source of the aryl group. acs.orgnih.gov The reaction proceeds via an initial C-H arylation at the C-8 position, followed by an acid-catalyzed intramolecular acylation to close the ring and form the benzanthrone structure. acs.org

BBr₃-Promoted Annulation: This method involves the synthesis of an 8-aryl-1-naphthoic acid derivative, typically via Suzuki-Miyaura coupling. rsc.orgx-mol.com The subsequent treatment with BBr₃ under mild conditions induces Friedel-Crafts acylation, leading to the formation of the benzanthrone skeleton. rsc.orgrsc.org This method has been successfully applied to synthesize various 3-methoxy-benzanthrones and has been extended to the total synthesis of the alkaloid oxoglaucine, which possesses a similar tetracyclic core. rsc.org

These advanced synthetic methods provide efficient and versatile routes to complex benzanthrone architectures, starting from functionalized this compound derivatives or related naphthoic acids. rsc.orgacs.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Chloro-8-nitro-1-naphthoic acid |

| 5-Chloro-8-nitro-1-naphthoyl chloride (NNapCl) |

| 1-Naphthoic acid |

| N-(n-octyl)-5-chloro-8-nitro-1-naphthamide |

| Zinc |

| Acetic acid |

| Palladium on carbon (Pd/C) |

| Tin(II) chloride |

| Methanol |

| Diaryliodonium salts |

| 8-Aryl-1-naphthoic acid |

| Benzanthrone |

| Methyl 8-bromo-5-methoxy-1-naphthoate |

| Boron tribromide (BBr₃) |

| 3-Methoxy-benzanthrone |

| Oxoglaucine |

| Lysine |

| Lactam |

| Amide |

Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 8-Nitro-1-naphthoic acid. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide unambiguous evidence of the substitution pattern and the electronic environment of the naphthalene (B1677914) core.

Proton NMR (¹H NMR) spectroscopy is crucial for verifying the regiochemical purity of this compound. The electron-withdrawing nature of the nitro group at the C8 position causes a distinct deshielding effect on the adjacent protons. This results in characteristic downfield shifts for the aromatic protons, particularly those in close proximity to the nitro and carboxylic acid groups.

The specific substitution pattern can be confirmed by analyzing the chemical shifts and coupling constants of the six aromatic protons. The spectrum allows for clear differentiation from other potential isomers, such as 3-nitro-1-naphthoic acid or 5-nitro-1-naphthoic acid, which would exhibit different splitting patterns and chemical shifts due to the varying positions of the nitro group. For instance, monitoring the ¹H NMR signals can effectively track reactions involving the nitro group, such as its reduction to an amine, further confirming the initial structure. acs.org

Table 1: Representative ¹H NMR Data for Naphthalene Derivatives Note: This table provides illustrative data based on typical chemical shifts for substituted naphthalenes. Actual values may vary based on solvent and experimental conditions.

| Proton Position | Typical Chemical Shift Range (ppm) | Multiplicity | Notes |

| H-2 | ~8.2 - 8.4 | Doublet (d) | Influenced by the adjacent C1-COOH group. |

| H-3 | ~7.5 - 7.7 | Triplet (t) | |

| H-4 | ~8.0 - 8.2 | Doublet (d) | |

| H-5 | ~7.9 - 8.1 | Doublet (d) | |

| H-6 | ~7.6 - 7.8 | Triplet (t) | |

| H-7 | ~8.9 - 9.1 | Doublet (d) | Significantly deshielded by the adjacent C8-NO₂ group. |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. researchgate.net The chemical shifts of the eleven carbon atoms in this compound are influenced by the attached functional groups and their positions on the naphthalene ring.

The carbons directly bonded to the electron-withdrawing nitro (C8) and carboxylic acid (C1) groups, as well as the carbonyl carbon itself, are readily identifiable in the spectrum. The presence of the nitro group generally causes a downfield shift for the carbon it is attached to. researchgate.net The unique set of chemical shifts serves as a fingerprint for the 8-nitro isomer, confirming the substitution pattern and providing evidence of the electronic structure. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values can differ.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~130-133 |

| C2 | ~125-128 |

| C3 | ~129-132 |

| C4 | ~124-127 |

| C4a | ~134-137 |

| C5 | ~123-126 |

| C6 | ~130-133 |

| C7 | ~128-131 |

| C8 | ~148-151 |

| C8a | ~126-129 |

| COOH | ~168-172 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive structural assignments.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons on the naphthalene rings.

HMBC and HSQC (Heteronuclear Single Quantum Coherence) experiments correlate protons with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms. These correlations are vital for unambiguously assigning the quaternary carbons and confirming the connection of the carboxylic acid to C1 and the nitro group to C8.

Techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used on derivatives to probe through-space interactions, providing insights into the molecule's three-dimensional conformation, which is heavily influenced by the steric clash of the peri substituents. acs.org

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive evidence for the solid-state structure of a molecule. For 1,8-disubstituted naphthalenes like this compound, this technique is particularly revealing. researchgate.net Due to the significant steric hindrance between the carboxylic acid at C1 and the nitro group at C8, the molecule cannot adopt a perfectly planar conformation. nih.gov

X-ray diffraction studies on related derivatives have shown that the substituents are twisted out of the plane of the naphthalene ring to relieve this strain. nih.gov This distortion of coplanarity is a key structural feature. researchgate.net The analysis would reveal precise bond lengths, bond angles, and torsion angles, quantifying the degree of distortion from ideal planarity and confirming the peri-substitution pattern. This inherent strain is responsible for the compound's unusual reactivity, including the potential for the naphthalene core's aromaticity to be disrupted under certain reaction conditions. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation behavior under ionization. The molecular weight is 217.18 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental formula, C₁₁H₇NO₄.

The electron impact (EI) mass spectrum of this compound is highly characteristic due to the interaction between the peri substituents. uchile.cl The most significant primary fragmentation pathway is the facile loss of a nitrogen dioxide radical (•NO₂), giving rise to a prominent, often base, peak at m/z 171. uchile.clresearchgate.net This fragmentation is a direct result of the neighboring group interaction between the carboxy and nitro functions and is a hallmark of condensed aromatic systems with this substitution pattern. uchile.cl This contrasts sharply with other isomers where such a facile loss is not observed. Other minor fragments may include those resulting from the loss of OH, H₂O, and CO₂. uchile.cl

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Fragmentation | Significance |

| 217 | [C₁₁H₇NO₄]⁺ | Molecular Ion (M⁺) | Confirms molecular weight. |

| 171 | [C₁₁H₇O₂]⁺ | [M - NO₂]⁺ | Characteristic base peak for the 1,8-isomer. uchile.cl |

| 143 | [C₁₀H₇O]⁺ | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide. |

| 115 | [C₉H₇]⁺ | [M - NO₂ - CO - CO]⁺ or [C₁₀H₇O - CO]⁺ | Further fragmentation. |

Applications in Advanced Organic Synthesis

Building Blocks for Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com Nitro compounds, in particular, are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules due to the diverse reactivity of the nitro group. nih.govresearchgate.netfrontiersin.org This functionality can be readily transformed into other groups, facilitating the construction of intricate molecular frameworks. nih.govfrontiersin.org

Derivatives of 8-nitro-1-naphthoic acid serve as key intermediates in synthetic pathways. For instance, amidoalkyl naphthols, which can be synthesized through multicomponent reactions, are valuable building blocks for preparing other bioactive molecules like aminoalkyl naphthols. mdpi.com The nitro group in these structures provides a handle for further chemical modifications, making this compound and its analogs versatile starting materials in the synthesis of complex organic structures. nih.govresearchgate.net

Precursors for Chiral Ligands

Chiral ligands are essential components in asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. nih.govnih.gov Axially chiral binaphthyl compounds are a privileged class of ligands. upenn.edu While direct synthesis from this compound is not extensively detailed in the provided sources, the synthesis of various functionalized binaphthyl systems demonstrates the importance of substituted naphthalene (B1677914) precursors in creating these complex chiral structures. upenn.edumdpi.comresearchgate.net The functional groups on the naphthyl core, such as the carboxylic acid and nitro group, are critical for the subsequent coupling and derivatization steps required to form these ligands.

The synthesis of specific chiral binaphthyl ligands, such as 2,2'-dihydroxy-1,1'-binaphthyl-3,3'-dicarboxylic acid, has been reported. mdpi.comsci-hub.se These syntheses often involve the coupling of substituted naphthol derivatives. researchgate.netsci-hub.se For example, a common route to binaphthyl compounds is the oxidative coupling of naphthols. researchgate.netgoogle.com While a direct synthetic route starting from this compound to produce 2,2'-dihydroxy-1,1'-binaphthyl-4,4'-dicarboxylic acid is not explicitly outlined, the general strategies for constructing such molecules rely on precursors that contain functional groups amenable to coupling and subsequent modification. The preparation of 1,1'-binaphthyl-8,8'-dicarboxylic acid, for instance, has been achieved through the reaction of 1-amino-8-naphthoic acid diazonium salt, highlighting the utility of carboxy-substituted naphthylamines which can be derived from nitro-naphthoic acids. google.com

Protective Group Chemistry

Protecting groups are fundamental in multi-step organic synthesis, enabling chemists to selectively mask a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. nih.govnih.govbiosynth.comspringernature.com The design of new protecting groups that can be introduced and removed under mild and specific conditions is an ongoing area of research.

A significant application of this compound chemistry is the development of the 5-Chloro-8-nitro-1-naphthoyl (NNap) group as a novel and efficient protecting group for amines. acs.orgchemistryviews.orgnih.govfigshare.com This protecting group is derived from 5-chloro-8-nitro-1-naphthoyl chloride. acs.orgresearchgate.net The protection of amines is achieved by reacting them with the NNap acid chloride under mild Schotten-Baumann or auxiliary amine conditions, affording the corresponding amides in high yields (typically >86%). acs.orgnih.govfigshare.comresearchgate.net

The key feature of the NNap group is the large steric tension between the substituents at the C-1 and C-8 positions of the naphthalene ring. acs.orgchemistryviews.orgresearchgate.net This inherent strain in the protected amide allows for the group's removal (deprotection) under unusually mild reductive conditions, such as using zinc in acetic acid. chemistryviews.org The release of this steric strain is the driving force for the cleavage reaction, which proceeds via an intramolecular cyclization to form a lactam. chemistryviews.org This contrasts with standard amides, which are generally very stable and require harsh conditions for cleavage. chemistryviews.org

| Amine Substrate | Yield of Protected Amide (%) | Reference |

|---|---|---|

| n-octylamine | 86 | researchgate.net |

| General Amines | >86 | acs.orgnih.govfigshare.com |

The utility of the NNap protecting group has been successfully demonstrated in the context of peptide synthesis and the protection of amino alcohols. acs.orgnih.govresearchgate.net In peptide chemistry, the protection of the α-amino group of an amino acid is essential to prevent unwanted polymerization and side reactions during peptide bond formation. nih.govbiosynth.com

The NNap group was used in the synthesis of L-leucyl-L-leucine. L-leucine was first protected with NNapCl in high yield. acs.org The resulting NNap-protected leucine (B10760876) was then coupled with the tert-butyl ester of leucine using standard peptide coupling reagents (DCC/i-Pr2NEt) to form the dipeptide, with no racemization observed. acs.org Furthermore, the NNap group has proven to be an effective protecting group for amino alcohols and shows selectivity for the ε-amine group of lysine, highlighting its potential as a valuable alternative in the repertoire of amine protecting groups. acs.orgnih.govfigshare.comresearchgate.net

Reagents in Organic Reactions

Beyond serving as a precursor, this compound and its derivatives can act as reagents that facilitate specific chemical transformations. The steric strain between the peri substituents (at C-1 and C-8) is a key property that can be exploited. researchgate.net This strain can influence the reactivity of the molecule, for example, by promoting reactions that lead to a release of this strain. chemistryviews.orgresearchgate.net

Theoretical and Computational Chemistry Studies of 8 Nitro 1 Naphthoic Acid

Theoretical and computational chemistry offer powerful tools to understand the structure, stability, and reactivity of molecules like 8-Nitro-1-naphthoic acid. These methods provide insights into conformational preferences, intermolecular forces, and electronic properties that govern its chemical behavior.

Q & A

Q. What are the common synthetic routes for 8-Nitro-1-naphthoic acid, and how can purity be optimized?

Methodological Answer: A key synthesis involves the nitration of 1-naphthoic acid under controlled conditions. Rule and Barnett (1932) demonstrated that nitro group displacement via thionyl halides (e.g., SOCl₂) yields halogenated derivatives, highlighting the reactivity of the nitro group at the 8-position . To optimize purity, chromatographic techniques (e.g., HPLC) and recrystallization in polar solvents (acetic acid/water mixtures) are recommended. Evidence from Kupchan and Wormser (1965) emphasizes photochemical methods to avoid byproducts, such as phenanthrene derivatives, during synthesis .

Q. What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : The nitro group’s electron-withdrawing effect causes distinct deshielding of adjacent protons (e.g., H-2 and H-9) .

- FT-IR : A strong asymmetric NO₂ stretch near 1520 cm⁻¹ confirms nitro group presence .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions ([M+H]⁺ at m/z 217.04) and fragmentation patterns, such as decarboxylation to nitro-naphthalene derivatives .

Q. How does the nitro group influence the compound’s reactivity in substitution reactions?

Methodological Answer: The nitro group at the 8-position activates the naphthalene ring for electrophilic substitution at positions 5 and 7 due to resonance and inductive effects. For example, Acevedo and Bowden (1986) observed enhanced ionization in polar solvents, facilitating nucleophilic displacement reactions (e.g., with thiols or amines) . Kinetic studies using alkaline hydrolysis of methyl esters can quantify substituent effects .

Advanced Research Questions

Q. How can conflicting data on reaction mechanisms involving this compound be resolved?

Methodological Answer: Contradictions in mechanistic studies (e.g., radical vs. polar pathways in photochemical reactions) require multi-technique validation:

Q. What computational methods are used to predict the reactivity of nitro-substituted naphthoic acids?

Methodological Answer:

- Molecular Orbital Analysis : HOMO-LUMO gaps (via DFT) predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or organic media to assess steric hindrance at the 8-position .

- QSPR Models : Correlate substituent parameters (e.g., Hammett σ constants) with reaction rates for predictive synthesis .

Q. What strategies improve the yield of photochemical reactions with this compound?

Methodological Answer:

- Wavelength Optimization : UV irradiation at 365 nm selectively excites the nitro group, minimizing side reactions .

- Solvent Selection : Use aprotic solvents (e.g., DMF) to stabilize radical intermediates and reduce proton transfer .

- Additive Screening : Radical scavengers (e.g., TEMPO) or redox mediators (e.g., Fe³⁺) can steer reaction pathways .

Q. How do steric and electronic factors affect the alkaline hydrolysis of this compound esters?

Methodological Answer: Acevedo and Bowden (1986) established a linear free-energy relationship (LFER) using substituent constants (σ⁺) to quantify electronic effects . Steric hindrance at the 8-position slows hydrolysis; this is tested via comparative kinetics of methyl vs. bulky tert-butyl esters. Arrhenius plots (log k vs. 1/T) differentiate steric vs. electronic contributions .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing reaction yield variability in this compound syntheses?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent ratio, catalyst loading) .

- ANOVA : Identify significant factors (e.g., p < 0.05) and interaction effects .

- Response Surface Methodology (RSM) : Optimize multi-variable conditions for maximum yield .

Q. How should researchers address discrepancies in reported pKa values for this compound?

Methodological Answer:

- Standardized Conditions : Measure pKa in uniform solvent systems (e.g., 50% aqueous ethanol) to minimize solvent effects .

- Potentiometric Titration : Use automated titrators with ionic strength adjustment (e.g., 0.1 M KCl) .

- Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。